Superior Lipophilicity and Hydrogen Bonding Profile for Drug Design
The target compound exhibits a significantly higher lipophilicity (cLogP = 2.70) compared to the commonly used, less fluorinated analog 2-amino-4-(trifluoromethyl)pyridine (cLogP ≈ 1.5) . This increased lipophilicity, coupled with a single hydrogen bond donor and two acceptors, creates a distinct physicochemical profile that can enhance membrane permeability and target engagement [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.70 |
| Comparator Or Baseline | 2-amino-4-(trifluoromethyl)pyridine: cLogP ≈ 1.5 |
| Quantified Difference | Target compound is ~1.2 logP units more lipophilic |
| Conditions | Computational prediction (standard software, e.g., Molinspiration/ALOGPS) |
Why This Matters
For projects aiming to cross biological membranes or engage lipophilic binding pockets, the higher cLogP of 2,6-bis-trifluoromethyl-pyridin-4-ylamine offers a measurable advantage in predicted permeability and distribution compared to less fluorinated analogs.
- [1] Chen, Z.; Zhu, J.; Xie, H.; Li, S.; Wu, Y.; Gong, Y. Organic Letters 2010, 12 (19), 4376-4379. View Source
